4-Iodo-6-methyl-2-(methylthio)pyrimidine
Overview
Description
4-Iodo-6-methyl-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C6H7IN2S and a molecular weight of 266.11 g/mol It is a pyrimidine derivative, characterized by the presence of an iodine atom at the 4th position, a methyl group at the 6th position, and a methylthio group at the 2nd position of the pyrimidine ring
Preparation Methods
The synthesis of 4-Iodo-6-methyl-2-(methylthio)pyrimidine typically involves the iodination of 6-methyl-2-(methylthio)pyrimidine. One common method includes the reaction of 6-methyl-2-(methylthio)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Iodo-6-methyl-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The pyrimidine ring can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
4-Iodo-6-methyl-2-(methylthio)pyrimidine has several applications in scientific research, including:
Mechanism of Action
The mechanism by which 4-Iodo-6-methyl-2-(methylthio)pyrimidine exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism .
Comparison with Similar Compounds
4-Iodo-6-methyl-2-(methylthio)pyrimidine can be compared with other pyrimidine derivatives such as:
4-Iodo-2-methyl-6-(methylthio)pyrimidine: Similar structure but with different substitution patterns, leading to different reactivity and applications.
6-Methyl-2-(methylthio)pyrimidine: Lacks the iodine atom, resulting in different chemical properties and reactivity.
4-Iodo-6-methyl-2-(ethylthio)pyrimidine: Similar structure but with an ethylthio group instead of a methylthio group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-iodo-6-methyl-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXADYEHFGYLHDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371512 | |
Record name | 4-Iodo-6-methyl-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16879-42-8 | |
Record name | 4-Iodo-6-methyl-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-6-methyl-2-methylthio-pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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